molecular formula C21H19N3O2 B5844824 N'-{[2-(2-phenylethyl)benzoyl]oxy}-3-pyridinecarboximidamide

N'-{[2-(2-phenylethyl)benzoyl]oxy}-3-pyridinecarboximidamide

Cat. No. B5844824
M. Wt: 345.4 g/mol
InChI Key: NPJGUKSKHBTTET-UHFFFAOYSA-N
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Description

N'-{[2-(2-phenylethyl)benzoyl]oxy}-3-pyridinecarboximidamide, commonly known as PEBC, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. PEBC is a synthetic compound that has been synthesized using a unique method and has shown promising results in various scientific studies.

Mechanism of Action

PEBC acts by inhibiting the activity of certain enzymes and proteins that are involved in the growth and development of cancer cells, the accumulation of amyloid-beta in the brain, and the inflammatory response. PEBC has been shown to inhibit the activity of histone deacetylases (HDACs) and heat shock protein 90 (HSP90), which are involved in the growth and development of cancer cells. It has also been shown to inhibit the activity of beta-secretase 1 (BACE1), which is involved in the accumulation of amyloid-beta in the brain. PEBC has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
PEBC has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce the accumulation of amyloid-beta in the brain, and reduce inflammation and pain. PEBC has also been shown to have antioxidant properties, which may help to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

PEBC has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a unique method. It has also been shown to have potent activity in various scientific studies. However, there are limitations to using PEBC in lab experiments. It is a relatively new compound, and its safety and toxicity have not been fully evaluated. It is also a complex compound, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for the study of PEBC. Further studies are needed to evaluate its safety and toxicity in animals and humans. It is also important to understand its mechanism of action in more detail. Further studies are needed to evaluate its potential use in various fields, including cancer treatment, Alzheimer's disease treatment, and inflammation and pain relief. Additionally, studies are needed to evaluate its potential use in combination with other drugs to enhance its activity.

Synthesis Methods

The synthesis of PEBC involves a multi-step process that includes the reaction of 2-phenylethyl bromide with 2-hydroxybenzophenone to form 2-(2-phenylethyl)benzophenone. The next step involves the reaction of 2-(2-phenylethyl)benzophenone with pyridine-3-carboxylic acid to form N'-{[2-(2-phenylethyl)benzoyl]oxy}-3-pyridinecarboximidamide. The synthesis method of PEBC is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

PEBC has shown promising results in various scientific studies and has the potential to be used in various fields. PEBC has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease due to its ability to reduce the accumulation of amyloid-beta in the brain. PEBC has also been studied for its potential use in the treatment of inflammation and pain.

properties

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(2-phenylethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c22-20(18-10-6-14-23-15-18)24-26-21(25)19-11-5-4-9-17(19)13-12-16-7-2-1-3-8-16/h1-11,14-15H,12-13H2,(H2,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJGUKSKHBTTET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)ON=C(C3=CN=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)O/N=C(/C3=CN=CC=C3)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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